N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-7-13-14(8-10(9)2)23-16(17-13)18-15(20)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNMLXXTQUHFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups are introduced at the 5 and 6 positions of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.
Nitration of Benzamide: The 4-nitrobenzamide moiety is prepared by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves coupling the 5,6-dimethylbenzothiazole with 4-nitrobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 5,6-dimethyl-1,3-benzothiazole-2-carboxylic acid.
Reduction: N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties. It is used in assays to study enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interfere with cellular processes by interacting with proteins and nucleic acids, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Antibacterial Activity
Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro, fluoro) or alkyl substituents (e.g., methyl) demonstrate enhanced antibacterial activity. For example:
- 6-Methylbenzothiazole derivatives (e.g., Patel et al., 2010) showed potent activity against Staphylococcus aureus and Streptococcus pyogenes (MIC = 2–4 µg/mL), comparable to ampicillin .
- 6-Nitrobenzothiazole analogues exhibited pronounced antitubercular activity (MIC = 1.6 µg/mL against Mycobacterium tuberculosis), attributed to nitro group-mediated disruption of mycobacterial cell walls .
Metabolic Stability and Fragmentation Pathways
Amide-containing benzothiazoles undergo characteristic fragmentation under mass spectrometry (MS):
- N-(3-Chlorophenethyl)-4-nitrobenzamide () fragments via amide bond cleavage, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 4-nitrobenzamidic (m/z 167) ions .
- This compound: The benzothiazole core may stabilize fragmentation pathways, producing distinct ions (e.g., benzothiazolyl cations) compared to non-heterocyclic amides .
ADME and Drug-Likeness
Lipinski’s Rule of Five analysis for benzothiazole amides:
Insights :
- Sulfamoyl derivatives () have higher molecular weights and rotatable bonds, likely reducing intestinal absorption .
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a nitro group and an amide functional group, which contribute to its unique chemical properties. The molecular formula is and it has a molecular weight of approximately 326.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components such as proteins and DNA. The benzothiazole moiety enhances the compound's binding affinity to these targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|
| This compound | A549 (Lung) | 6.26 ± 0.33 | High |
| This compound | HCC827 (Lung) | 20.46 ± 8.63 | Moderate |
These findings suggest that the compound could be a candidate for further development as an antitumor agent due to its selective cytotoxicity against cancer cells while showing moderate toxicity towards normal cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar benzothiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
The antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, showing that the compound could inhibit bacterial growth effectively .
Case Studies
- Antitumor Efficacy : In a study involving various human lung cancer cell lines, this compound exhibited high cytotoxicity in 2D cultures but reduced efficacy in 3D cultures. This highlights the need for further optimization of the compound's structure to enhance its therapeutic index while minimizing toxicity to normal cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through DNA damage pathways mediated by reactive intermediates formed from the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
